1-Bromo-3-iodo-5-nitrobenzene
Overview
Description
1-Bromo-3-iodo-5-nitrobenzene is an organic compound with the molecular formula C6H3BrINO2. It is a halogenated nitrobenzene derivative, characterized by the presence of bromine, iodine, and nitro groups attached to a benzene ring. This compound is of significant interest in various fields of research and industry due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 1-iodo-3-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity. The process generally includes steps like bromination, purification through recrystallization, and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst like FeBr3.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.
Reduction Products: The primary product of nitro group reduction is 1-bromo-3-iodo-5-aminobenzene.
Scientific Research Applications
1-Bromo-3-iodo-5-nitrobenzene is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and in cross-coupling reactions.
Biology and Medicine: Potential use in the development of pharmaceuticals and biologically active compounds.
Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-bromo-3-iodo-5-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups like nitro enhances the reactivity of the benzene ring towards electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
1-Bromo-3-nitrobenzene (C6H4BrNO2): Lacks the iodine substituent, making it less reactive in certain substitution reactions.
1-Iodo-3-nitrobenzene (C6H4INO2): Lacks the bromine substituent, affecting its reactivity and applications
Uniqueness: 1-Bromo-3-iodo-5-nitrobenzene is unique due to the simultaneous presence of bromine, iodine, and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-iodo-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHGBDKCMRQYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670340 | |
Record name | 1-Bromo-3-iodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861601-15-2 | |
Record name | 1-Bromo-3-iodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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